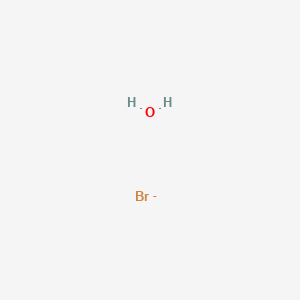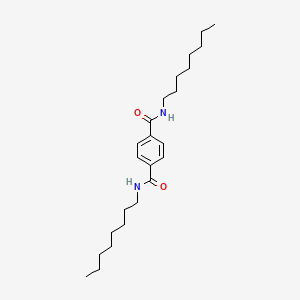![molecular formula C28H41N3O B14660696 N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide CAS No. 39793-14-1](/img/structure/B14660696.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a hexadecanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide typically involves the reaction of 4-[(E)-phenyldiazenyl]aniline with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Another compound with a phenyldiazenyl group, but with different substituents.
N-[3-(Dimethylamino)propyl]hexadecanamide: A compound with a similar hexadecanamide moiety but different functional groups.
Uniqueness
N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide is unique due to its specific combination of a phenyldiazenyl group and a hexadecanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
39793-14-1 |
|---|---|
Molekularformel |
C28H41N3O |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)hexadecanamide |
InChI |
InChI=1S/C28H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)29-25-21-23-27(24-22-25)31-30-26-18-15-14-16-19-26/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,29,32) |
InChI-Schlüssel |
DZUOCDGKDDTWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


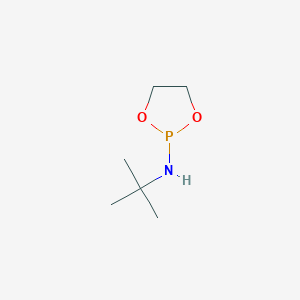
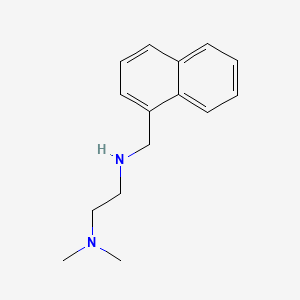
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
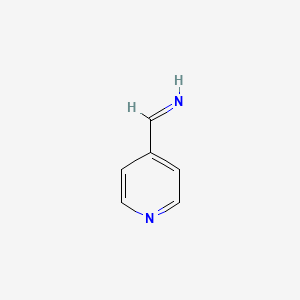

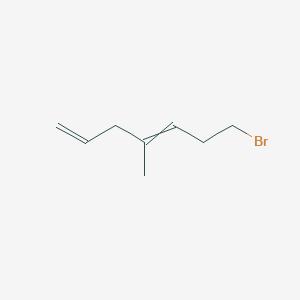
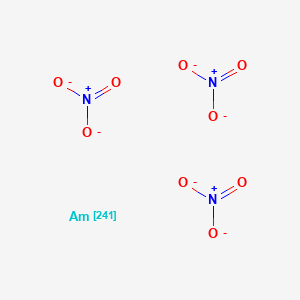

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
